1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
The compound “1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” belongs to a class of heterocyclic compounds known as indole and its derivatives . Indole derivatives are crucial in medicinal chemistry due to their physiological activity, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of indole-sulfonamide derivatives involves a variety of techniques . For instance, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide are reacted with the derivatives of substituted N-alkyl acetyl indoxyl . The deacetylated product is then produced by deacetylating these indole derivatives .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, a key component of the compound, is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Scientific Research Applications
Antibacterial Properties
Sulfonamide-based indole analogs have been long employed as active ingredients in drug design due to their antibacterial properties. They are particularly effective against a broad spectrum of bacteria, making them valuable in the development of new antibiotics .
Anticonvulsant Activity
These compounds have shown promise in the treatment of epilepsy and other seizure disorders. Their anticonvulsant properties are being explored to develop safer and more effective treatments for these conditions .
Antifungal Applications
The antifungal activity of indole derivatives makes them candidates for treating fungal infections. Research is ongoing to harness these properties to create drugs that can combat resistant strains of fungi .
Antimalarial Effects
Indole-sulfonamide compounds have been studied for their potential in treating malaria. Their ability to inhibit the growth of Plasmodium species offers a promising avenue for new antimalarial drugs .
Antidiabetic Potential
Research has indicated that these compounds may have applications in managing diabetes. Their role in modulating insulin release and glucose metabolism is a significant area of study .
Antidepressant and Anticancer Capabilities
The indole moiety is crucial in medicinal chemistry, with studies showing that it can play a role in developing antidepressant and anticancer agents. The exploration of these compounds in such therapies could lead to breakthroughs in treating depression and various forms of cancer .
Antimicrobial Action
Indole-sulfonamide derivatives exhibit strong antimicrobial actions, which are essential in the fight against drug-resistant microbes. This makes them important in the search for new antimicrobial agents .
Antioxidant Properties
These compounds are also being investigated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves binding to the active site of the target, leading to changes in the target’s function.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific activity of the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a variety of potential effects at the molecular and cellular level.
Future Directions
The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research is anticipated to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
1-(furan-2-carbonyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGRAOZLXVFITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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